molecular formula C19H22N6O2 B2444972 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea CAS No. 951482-75-0

3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea

Cat. No.: B2444972
CAS No.: 951482-75-0
M. Wt: 366.425
InChI Key: LAXQVSAEVVADTM-UHFFFAOYSA-N
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Description

3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a urea linkage, and substituted phenyl groups

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-4-27-17-9-6-15(7-10-17)21-19(26)20-12-18-22-23-24-25(18)16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXQVSAEVVADTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea typically involves multiple steps. One common route includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The resulting tetrazole intermediate is then reacted with a substituted phenyl isocyanate to form the urea linkage. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, it may act by targeting specific enzymes or receptors involved in tumor growth.

Case Study : A study demonstrated that tetrazole-containing compounds exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Anti-inflammatory Properties

The anti-inflammatory properties of tetrazoles have been explored extensively. The compound may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Research Findings : Inhibitors derived from tetrazoles have been shown to reduce inflammation in animal models of arthritis. The specific compound demonstrated a reduction in inflammatory markers when tested in vitro and in vivo .

Herbicide Development

The unique structure of tetrazole derivatives makes them suitable candidates for herbicide development. Their ability to disrupt specific biochemical pathways in plants can lead to effective weed control.

Field Trials : Various formulations containing tetrazole derivatives have been tested for their efficacy against common agricultural weeds. Results indicated a significant reduction in weed biomass without adversely affecting crop yield .

Plant Growth Regulators

Tetrazole compounds have also been investigated for their role as plant growth regulators. They can influence plant growth patterns, enhancing root development and stress resistance.

Experimental Results : Application of the compound has shown increased root length and biomass in treated plants compared to controls, suggesting its potential as a growth enhancer under stress conditions .

Polymer Chemistry

The incorporation of tetrazole moieties into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties.

Synthesis Techniques : Researchers have synthesized polymers containing tetrazole units through various polymerization techniques, resulting in materials that exhibit improved resistance to heat and deformation under stress conditions.

Photovoltaic Materials

The application of tetrazole derivatives in organic photovoltaic cells is an emerging area of research. Their ability to act as electron donors or acceptors can improve the efficiency of solar cells.

Performance Metrics : Devices fabricated with tetrazole-based materials have demonstrated enhanced power conversion efficiencies compared to traditional organic materials, making them promising candidates for future solar technologies .

Mechanism of Action

The mechanism of action of 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The urea linkage also plays a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
  • 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-chlorophenyl)urea

Uniqueness

3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Biological Activity

The compound 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of tetrazole derivatives often involves the reaction of hydrazines with carbonyl compounds followed by cyclization. The specific compound can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent modifications to introduce the ethoxyphenyl and urea functionalities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, a study demonstrated that certain tetrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including HT-29 and Jurkat cells. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)Relative Potency
Compound AHT-29150.75
Compound BJurkat250.50
Compound CA-431300.40

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor was evaluated using Ellman's spectrophotometric method. The results indicated that derivatives with specific substitutions on the phenyl rings showed significant AChE inhibitory activity, with IC50 values ranging from 100 nM to 500 nM .

Table 2: AChE Inhibitory Activity of Related Compounds

CompoundIC50 (nM)Relative Potency
Compound D103.24>50%
Compound E250.56<25%

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of electron-donating groups on the phenyl rings significantly enhances biological activity. Specifically, substituents such as methyl or methoxy groups at the para or meta positions were found to improve potency against cancer cell lines and enzyme inhibition .

Case Studies

Several case studies have illustrated the therapeutic potential of tetrazole-containing compounds:

  • Case Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines and showed promising results in reducing cell viability by over 70% at concentrations below 20 µM.
  • Case Study on Neuroprotective Effects : Research demonstrated that a related tetrazole compound exhibited neuroprotective effects in animal models of Alzheimer’s disease by significantly inhibiting AChE activity and improving cognitive function.

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